molecular formula C22H21ClN2 B10859083 1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride CAS No. 5585-71-7

1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride

Cat. No.: B10859083
CAS No.: 5585-71-7
M. Wt: 348.9 g/mol
InChI Key: FPHIGGMDBMWPDB-UHFFFAOYSA-N
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Description

Benzindopyrine Hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is a derivative of indole, a heterocyclic aromatic organic compound, and is often studied for its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzindopyrine Hydrochloride typically involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. This method is a common approach for creating substituted pyridines . Another method involves the Hantzsch synthesis, which is a two-step multi-component reaction involving the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .

Industrial Production Methods: Industrial production of Benzindopyrine Hydrochloride may involve the use of shape-selective catalysts such as ZSM-5 in gas-phase synthesis . This method is advantageous due to its efficiency and the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzindopyrine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid, manganese dioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzindopyrine compounds.

Scientific Research Applications

Benzindopyrine Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzindopyrine Hydrochloride involves its interaction with specific molecular targets and pathways. It is thought to exert its effects primarily through the inhibition of certain enzymes, such as cyclooxygenase, which are involved in the synthesis of prostaglandins . This inhibition can lead to various physiological effects, including analgesic and anti-inflammatory properties.

Comparison with Similar Compounds

Uniqueness: Benzindopyrine Hydrochloride is unique due to its specific chemical structure and the range of reactions it can undergo

By understanding the detailed properties and applications of Benzindopyrine Hydrochloride, researchers can further explore its potential benefits and uses in various fields.

Properties

CAS No.

5585-71-7

Molecular Formula

C22H21ClN2

Molecular Weight

348.9 g/mol

IUPAC Name

1-benzyl-3-(2-pyridin-4-ylethyl)indole;hydrochloride

InChI

InChI=1S/C22H20N2.ClH/c1-2-6-19(7-3-1)16-24-17-20(21-8-4-5-9-22(21)24)11-10-18-12-14-23-15-13-18;/h1-9,12-15,17H,10-11,16H2;1H

InChI Key

FPHIGGMDBMWPDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC4=CC=NC=C4.Cl

Origin of Product

United States

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